3,3-Dimethyl-8-phenyl-1,2-dioxocane
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Overview
Description
3,3-Dimethyl-8-phenyl-1,2-dioxocane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a phenyl group and two methyl groups attached to the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-8-phenyl-1,2-dioxocane can be synthesized through the acetalization of carbonyl compounds with diols in the presence of a Brönsted or Lewis acid catalyst . A common method involves the reaction of a carbonyl compound with 1,2-ethanediol under acidic conditions, such as using toluenesulfonic acid as a catalyst in refluxing toluene. This process allows for the continuous removal of water from the reaction mixture, which is essential for the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes use efficient catalysts like zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol to achieve high yields . The reaction conditions are optimized to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-8-phenyl-1,2-dioxocane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in dry ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes with various functional groups.
Scientific Research Applications
3,3-Dimethyl-8-phenyl-1,2-dioxocane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-8-phenyl-1,2-dioxocane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the phenyl and methyl groups.
1,3-Dioxane: A six-membered ring analog of dioxolane.
2,2-Dimethyl-1,3-dioxolane: A similar compound with two methyl groups but lacking the phenyl group.
Uniqueness
3,3-Dimethyl-8-phenyl-1,2-dioxocane is unique due to its combination of a phenyl group and two methyl groups, which confer distinct chemical and physical properties. This structural uniqueness enhances its stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
85981-66-4 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3,3-dimethyl-8-phenyldioxocane |
InChI |
InChI=1S/C14H20O2/c1-14(2)11-7-6-10-13(15-16-14)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3 |
InChI Key |
BYQQIXNWHWSDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(OO1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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